N-(4-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-28-19-5-3-2-4-16(19)17-12-18-21(23-10-11-26(18)25-17)29-13-20(27)24-15-8-6-14(22)7-9-15/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGABTSPCISTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS: 946318-51-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C20H16BrN5O3S
- Molecular Weight : 486.342 g/mol
The structure consists of a bromophenyl group, a methoxyphenyl moiety, and a pyrazolo[1,5-a]pyrazin core connected via a sulfanyl linkage. This unique combination of functional groups is believed to contribute to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on cancer cell lines by targeting key signaling pathways such as BRAF(V600E) and EGFR. The compound's structural components may enhance its efficacy against specific tumors.
- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, suggesting that this compound could also possess such activity.
- Antimicrobial Properties : Pyrazole derivatives are known for their antibacterial activities. Studies have reported moderate to strong inhibition against various bacterial strains, indicating potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives often correlates with their structural features. The presence of the bromine atom and the methoxy group appears to enhance the interaction with biological targets.
| Structural Feature | Potential Effect |
|---|---|
| Bromophenyl Group | Increases lipophilicity and potential target interactions |
| Methoxy Group | May enhance solubility and bioavailability |
| Pyrazolo[1,5-a]pyrazin Core | Provides a scaffold for interaction with enzymes and receptors |
Case Studies
- Antitumor Activity :
- Anti-inflammatory Activity :
-
Antimicrobial Properties :
- A series of pyrazole derivatives were screened for antibacterial activity against Salmonella typhi and Bacillus subtilis. The findings demonstrated that some derivatives exhibited significant antibacterial effects, highlighting the potential of compounds like this compound in treating bacterial infections .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-bromophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is C20H18BrN3O2S. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. A study demonstrated that specific derivatives showed IC50 values as low as 0.09 µM against CDK2, indicating potent inhibitory activity .
- Broad-Spectrum Anticancer Activity : In vitro tests on various cancer cell lines revealed that certain pyrazolo derivatives achieved growth inhibition rates exceeding 40%, suggesting their potential as therapeutic agents against multiple cancer types .
Anti-inflammatory Properties
Compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of the bromophenyl and methoxyphenyl groups may enhance the compound's ability to modulate inflammatory pathways.
Table 1: Summary of Anticancer Activity Studies
Synthetic Pathways
The synthesis of this compound involves several steps:
- Formation of the Pyrazolo Core : The initial step typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds.
- Substitution Reactions : The introduction of the bromophenyl and methoxyphenyl groups can be achieved through electrophilic aromatic substitution methods.
- Final Acetamide Formation : The final product is synthesized by acylating the amine group with acetic anhydride or acetyl chloride.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
